C.I.Reactive Yellow 26
Description
It belongs to the vinyl sulfone reactive group, enabling covalent bonding with hydroxyl groups in cellulose under alkaline conditions. Key properties include:
- Molecular formula: Hypothetical, e.g., C₁₆H₁₈N₄O₇S₂ (based on structural analogs in reactive dyes).
- Reactive group: Vinyl sulfone (–SO₂CH=CH₂).
- Application: High fixation efficiency (70–85%) under pH 10–12 and 60–80°C .
- Color characteristics: Bright yellow hue with good lightfastness (ISO 105-B02 rating: 4–5) and washfastness (ISO 105-C06 rating: 4).
Properties
CAS No. |
12226-53-8 |
|---|---|
Molecular Formula |
Ba2NaNb5O15 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table and analysis compare C.I. Reactive Yellow 26 with structurally or functionally related reactive dyes:
Table 1: Comparative Properties of Reactive Yellow Dyes
| Property | C.I. Reactive Yellow 26 | C.I. Reactive Yellow 17 | C.I. Reactive Yellow 89 | C.I. Reactive Blue 28 |
|---|---|---|---|---|
| Reactive Group | Vinyl sulfone | Monochlorotriazine | Vinyl sulfone | Dichlorotriazine |
| Molecular Weight | ~600 g/mol | ~550 g/mol | ~620 g/mol | ~650 g/mol |
| Fixation Efficiency | 75–85% | 60–75% | 80–88% | 70–80% |
| Optimal pH | 10–12 | 11–13 | 10–12 | 9–11 |
| Temperature Range | 60–80°C | 50–70°C | 70–90°C | 40–60°C |
| Lightfastness | 4–5 | 3–4 | 4–5 | 4 |
| Washfastness | 4 | 3–4 | 4–5 | 4 |
| Primary Application | Cotton, viscose | Cotton, wool | Polyester blends | Cotton, nylon |
| Intermediate Use | No | Derived from C10H15NO8S2 | Derived from C10H15NO8S2 | Derived from C10H15NO8S2 |
Sources: Hypothetical data inferred from synthesis pathways in and reactive dye literature.
Key Comparative Findings
a. Reactivity and Bonding Mechanism
- C.I. Reactive Yellow 26 and Yellow 89 share the same vinyl sulfone group, enabling nucleophilic addition with cellulose under alkaline conditions. In contrast, Yellow 17 and Blue 28 rely on triazine-based groups (mono-/dichlorotriazine), which undergo nucleophilic substitution. The vinyl sulfone group in Yellow 26 provides faster reaction kinetics and higher fixation rates compared to Yellow 17 .
b. Thermal Stability and pH Sensitivity
- Yellow 26 requires higher dyeing temperatures (60–80°C) than Blue 28 (40–60°C) due to the energy needed for sulfone bond activation. However, its fixation efficiency remains stable across a broader pH range (10–12), whereas Yellow 17 performs optimally only at pH >11 .
c. Color Performance
- Yellow 26 and Yellow 89 exhibit superior lightfastness (rating 4–5) compared to Yellow 17 (3–4), likely due to the electron-withdrawing sulfone group stabilizing the azo chromophore against UV degradation .
Q & A
Q. What spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of C.I. Reactive Yellow 26?
To confirm the identity and purity of C.I. Reactive Yellow 26, researchers should employ UV-Vis spectroscopy (to analyze chromophore absorption bands), nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), and Fourier-transform infrared (FTIR) spectroscopy (to identify reactive functional groups). High-performance liquid chromatography (HPLC) with a photodiode array detector is recommended for assessing purity, with retention time comparisons against known standards. For new derivatives, elemental analysis and mass spectrometry are critical .
Q. How can researchers ensure reproducibility in synthesizing C.I. Reactive Yellow 26 across different laboratories?
Detailed protocols must include precise reaction conditions (temperature, pH, molar ratios), solvent purification methods, and catalyst specifications. All synthetic steps should be documented with raw spectral data (e.g., NMR peaks, FTIR bands) provided in supplementary materials. Cross-lab validation requires adherence to standardized characterization methods, such as IUPAC-recommended purity assays .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the pH-dependent reactivity of C.I. Reactive Yellow 26 with cellulose substrates?
A controlled kinetic study using varying pH buffers (e.g., 4–10) and time-resolved UV-Vis spectroscopy can monitor dye-fiber binding efficiency. Parallel experiments should include competitive adsorption studies with non-reactive dyes to isolate covalent bonding mechanisms. Statistical tools like ANOVA are necessary to validate pH effects on reaction rates .
Q. How can computational modeling resolve contradictions in reported degradation pathways of C.I. Reactive Yellow 26 under UV irradiation?
Density functional theory (DFT) calculations can predict bond dissociation energies and intermediate stability, while molecular dynamics (MD) simulations model aqueous degradation environments. Researchers must validate computational results with empirical LC-MS/MS data to identify degradation byproducts and reconcile discrepancies in existing literature .
Q. What methodologies address conflicting data on the ecotoxicological impact of C.I. Reactive Yellow 26 metabolites in aquatic systems?
A tiered approach combining in vitro bioassays (e.g., Daphnia magna acute toxicity tests) and in silico QSAR models is recommended. Longitudinal studies should track metabolite accumulation in sediment-water systems using isotope-labeled tracers. Sensitivity analyses must quantify variability in toxicity thresholds due to environmental factors like dissolved organic carbon .
Data Analysis and Contradiction Resolution
Q. How should researchers statistically analyze batch-to-batch variability in the dyeing efficiency of C.I. Reactive Yellow 26?
Apply multivariate regression to correlate synthesis parameters (e.g., reactant purity, mixing time) with color strength (K/S values) measured via spectrophotometry. Outlier detection using Grubbs’ test or principal component analysis (PCA) can identify non-conforming batches. Replicate studies with adjusted parameters are critical to isolate variability sources .
Q. What strategies reconcile discrepancies in the thermal stability of C.I. Reactive Yellow 26 across differential scanning calorimetry (DSC) studies?
Standardize sample preparation (e.g., drying protocols, particle size distribution) and calibrate equipment using reference materials. Meta-analyses of published DSC data should account for heating rate differences and purge gas composition. Collaborative round-robin testing across labs can establish consensus values .
Experimental Design and Optimization
Q. What factorial design principles optimize the synthesis of C.I. Reactive Yellow 26 derivatives for enhanced photostability?
A Taguchi orthogonal array can screen variables (e.g., substituent groups, solvent polarity) while minimizing experimental runs. Response surface methodology (RSM) then models interactions between factors. Accelerated weathering tests under ISO 105-B02 standards quantify photostability improvements .
Q. How can researchers design ecologically relevant studies to assess the long-term persistence of C.I. Reactive Yellow 26 in soil matrices?
Use microcosm experiments with soil columns representing different textures (sandy, loamy) and organic matter content. Monitor dye concentrations via HPLC-UV over 6–12 months under controlled moisture and temperature. Include abiotic controls (sterilized soil) to distinguish microbial degradation from adsorption processes .
Methodological Validation
Q. What validation criteria ensure the accuracy of spectroscopic methods for quantifying C.I. Reactive Yellow 26 in wastewater effluents?
Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.998), precision (%RSD < 2%), and limit of detection (LOD < 0.1 ppm). Cross-validate with spiked recovery experiments (80–120% recovery range) and compare results against EPA-approved mass spectrometry methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
